molecular formula C13H17NO5S B1362178 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 377770-58-6

1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B1362178
CAS No.: 377770-58-6
M. Wt: 299.34 g/mol
InChI Key: UFFAQFGECWPIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid (CAS 377770-58-6) is a synthetic organic compound classified as a sulfonamide derivative. Its molecular formula is $$ \text{C}{13}\text{H}{17}\text{NO}{5}\text{S} $$, with a molecular weight of 299.34 g/mol. The compound belongs to the piperidine family, characterized by a six-membered heterocyclic ring containing one nitrogen atom. Its structure incorporates three key functional groups: a sulfonyl group ($$-\text{SO}2-$$), a methoxy-substituted phenyl ring ($$4$$-methoxyphenyl), and a carboxylic acid ($$-\text{COOH}$$) at the 3-position of the piperidine ring.

The IUPAC name, 1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxylic acid , reflects its substitution pattern. The sulfonamide group ($$-\text{SO}_2-\text{N}-$$) bridges the piperidine and methoxyphenyl moieties, while the carboxylic acid provides ionizable functionality. Its SMILES notation, $$ \text{COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O} $$, encodes the connectivity and stereoelectronic features.

Table 1: Key Molecular Properties

Property Value
CAS Number 377770-58-6
Molecular Formula $$ \text{C}{13}\text{H}{17}\text{NO}_{5}\text{S} $$
Molecular Weight 299.34 g/mol
IUPAC Name 1-(4-Methoxyphenyl)sulfonylpiperidine-3-carboxylic acid
SMILES $$ \text{COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O} $$

Historical Context in Sulfonamide Chemistry

Sulfonamides emerged as pivotal therapeutic agents following the 1932 discovery of Prontosil, the first synthetic antibiotic. Gerhard Domagk’s work demonstrated that sulfanilamide derivatives could combat bacterial infections, revolutionizing medicine and spurring derivative synthesis. By the mid-20th century, sulfonamide chemistry expanded beyond antibacterials into diuretics, anticonvulsants, and antiviral agents.

The introduction of This compound represents a modern evolution in sulfonamide design. Its methoxyphenyl and piperidine motifs reflect efforts to enhance pharmacokinetic properties, such as metabolic stability and target affinity. While early sulfonamides focused on aromatic systems, this compound exemplifies the integration of alicyclic amines to modulate solubility and steric effects.

General Significance in Organic Chemistry Research

This compound is a model system for studying structure-activity relationships (SAR) in sulfonamide-based drug discovery. The piperidine ring introduces conformational rigidity, while the carboxylic acid enables salt formation or ester prodrug strategies. Researchers utilize it to explore:

  • Sulfonamide bridge stability under physiological conditions.
  • Stereochemical effects due to the chiral center at the piperidine 3-position.
  • Interactions with biological targets , such as enzymes requiring sulfonamide cofactors.

Its synthetic versatility is evident in applications ranging from protease inhibitors to kinase modulators, underscoring its role in medicinal chemistry.

Basic Structural Features and Nomenclature

The compound’s structure comprises three distinct regions:

  • Piperidine Core : A six-membered ring with nitrogen at position 1 and carboxylic acid at position 3.
  • Sulfonamide Linker : Connects the piperidine nitrogen to the 4-methoxyphenyl group via a sulfonyl bridge.
  • 4-Methoxyphenyl Group : An aromatic ring with a methoxy substituent para to the sulfonamide attachment.

Conformational analysis reveals that the piperidine ring adopts a chair configuration, minimizing steric clashes between the sulfonamide and carboxylic acid groups. The methoxy group’s electron-donating nature enhances the phenyl ring’s stability toward electrophilic substitution, a critical factor in metabolic resistance.

Nomenclature Rules Applied :

  • Root : Piperidine (parent heterocycle).
  • Substituents :
    • Sulfonyl group at position 1.
    • Carboxylic acid at position 3.
    • 4-Methoxyphenyl attached to the sulfonyl group.

This systematic naming ensures unambiguous identification in chemical databases and synthetic workflows.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-19-11-4-6-12(7-5-11)20(17,18)14-8-2-3-10(9-14)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFAQFGECWPIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377867
Record name 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377770-58-6
Record name 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of Piperidine-3-carboxylic Acid or Derivatives

The primary synthetic route involves the sulfonylation of a piperidine-3-carboxylic acid derivative with 4-methoxyphenylsulfonyl chloride. This reaction typically occurs under mild basic aqueous conditions to maintain the pH around 9–10, which facilitates nucleophilic substitution at the nitrogen atom of the piperidine ring.

  • Step 1: Starting with ethyl piperidine-3-carboxylate, the nitrogen is sulfonylated by reacting with 4-methoxyphenylsulfonyl chloride in aqueous solution buffered to pH 9–10. This yields ethyl 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylate.
  • Step 2: Hydrolysis of the ester group to the corresponding carboxylic acid can be performed using acidic or basic conditions, depending on the stability of the sulfonamide moiety.

This method is well-documented in the synthesis of related compounds and provides a straightforward route to the target molecule.

Alternative Synthetic Routes Involving Piperidine Intermediates

Other approaches include:

  • Grignard Reaction-Based Synthesis:
    A method for preparing substituted 3-piperidines involves the reaction of N-protected 3-piperidone with para-substituted phenyl magnesium halides (Grignard reagents), followed by elimination and hydrogenation steps to yield N-protected 3-phenylpiperidines. Subsequent removal of protecting groups and sulfonylation with 4-methoxybenzenesulfonyl chloride leads to the desired sulfonylated piperidine derivative.

  • Chiral Resolution and Purification:
    For enantiomerically enriched products, racemic mixtures of 3-substituted piperidines can be resolved using acidic resolving agents such as tartaric acid in isopropanol, followed by recrystallization to isolate the desired stereoisomer.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Sulfonylation 4-Methoxyphenylsulfonyl chloride, pH 9–10 aqueous buffer Mild base ensures selective N-sulfonylation
Ester Hydrolysis Acidic or basic hydrolysis Converts ethyl ester to carboxylic acid
Grignard Addition Phenyl magnesium bromide in THF or diethyl ether, 0–5 °C For substituted piperidine intermediates
Elimination and Hydrogenation Transition metal catalyst, hydrogen source Converts hydroxy intermediate to piperidine
Chiral Resolution Acidic resolving agent (e.g., tartaric acid), isopropanol For enantiomeric purity

Purification and Characterization

  • Purification is typically achieved by silica gel chromatography or recrystallization from suitable solvents such as methanol, ethanol, or mixtures with petroleum ether.
  • Characterization includes NMR spectroscopy confirming piperidine ring protons and aromatic substituents, mass spectrometry, and melting point determination.

Summary Table of Key Preparation Steps

Preparation Step Description Key Reagents/Conditions Outcome
Sulfonylation N-sulfonylation of piperidine derivative 4-Methoxyphenylsulfonyl chloride, pH 9–10 buffer Ethyl 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylate
Hydrolysis Conversion of ester to acid Acid or base hydrolysis 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
Grignard Reaction (alternative) Addition to N-protected 3-piperidone Phenyl magnesium bromide, THF, 0–5 °C Hydroxy-substituted piperidine intermediate
Elimination & Hydrogenation Removal of hydroxyl, saturation Transition metal catalyst, H2 source N-protected 3-phenylpiperidine
Deprotection & Resolution Removal of protecting groups, chiral separation Acidic resolving agents, recrystallization Enantiomerically enriched piperidine derivatives

Research Findings and Practical Notes

  • The sulfonylation step is highly selective under controlled pH conditions, avoiding side reactions on the carboxylic acid moiety.
  • The use of ethyl esters as intermediates facilitates purification and handling before final hydrolysis to the acid.
  • Grignard-based approaches allow for the introduction of various para-substituted phenyl groups, enabling structural diversity for SAR studies.
  • Chiral resolution remains a critical step for applications requiring stereochemical purity, with optimized conditions involving low temperatures and solvent mixtures to maximize yield and purity.
  • The synthetic methods are scalable and amenable to further functionalization, supporting their utility in pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phenolic derivatives, sulfides, and substituted piperidine derivatives .

Scientific Research Applications

1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with neurotransmitter receptors, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds vary in substituents on the aryl-sulfonyl group, the position of the carboxylic acid on the piperidine ring, or additional functional groups. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent on Aryl-Sulfonyl Carboxylic Acid Position Key Properties/Applications Molecular Weight (g/mol) References
1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid 4-OCH₃ 3 Enhanced solubility due to methoxy group; potential enzyme inhibition 299.34*
1-(Phenylsulfonyl)piperidine-3-carboxylic acid H (no substituent) 3 Simpler structure; used as intermediate in sulfonamide synthesis 269.31
1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid 3-F 4 Fluorine increases electronegativity; altered conformational flexibility 287.31
1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid 2-NO₂ 3 Nitro group enhances electrophilicity; used in nucleophilic substitution reactions 314.32
1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl acetic acid 4-Cl 4 (acetic acid side chain) Chlorine improves lipophilicity; explored in medicinal chemistry 331.80
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid 3,5-dimethylisoxazole 3 Heterocyclic sulfonyl group; potential kinase inhibition 301.34

*Calculated molecular weight based on formula C₁₃H₁₇NO₅S.

Key Comparisons

Electronic Effects :

  • The 4-methoxy group in the target compound donates electron density via resonance, reducing the sulfonyl group's electrophilicity compared to electron-withdrawing substituents (e.g., nitro in or fluorine in ). This impacts reactivity in nucleophilic substitution or acylation reactions.
  • Nitro-substituted analogs (e.g., 1-[(2-nitrophenyl)sulfonyl]piperidine-3-carboxylic acid) exhibit stronger electrophilic sulfonyl groups, facilitating reactions with amines or thiols .

Biological Relevance :

  • Chlorophenyl and fluorophenyl analogs (e.g., ) are often prioritized in drug discovery due to improved metabolic stability and membrane permeability.
  • Heterocyclic sulfonyl derivatives (e.g., 3,5-dimethylisoxazole in ) may target specific enzymes, such as kinases or carbonic anhydrases, by mimicking natural substrates.

Synthetic Utility: The target compound’s methoxy group can be demethylated (e.g., using BBr₃) to generate phenolic derivatives, as demonstrated in anthraquinone-based analogs . Nitro-substituted analogs are intermediates for further reduction to amino derivatives, enabling access to secondary functionalization .

Physicochemical Properties

  • Solubility: The methoxy group improves aqueous solubility compared to nonpolar substituents (e.g., methyl or chloro).
  • Thermal Stability: Decarboxylation temperatures vary; for example, anthraquinone-based analogs decompose at 205–207°C , while nitro derivatives may exhibit lower stability due to energetic nitro groups.

Biological Activity

1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, enzyme inhibition, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO5SC_{13}H_{17}NO_5S with a molecular weight of approximately 301.35 g/mol. The structure features a piperidine ring substituted with a methoxyphenylsulfonyl group and a carboxylic acid moiety, which is crucial for its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing piperidine and sulfonyl groups have shown effectiveness against bacterial strains such as Salmonella typhi and Staphylococcus aureus. A study demonstrated that certain piperidine derivatives displayed moderate to strong antibacterial effects, which could be attributed to their ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways.

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BStaphylococcus aureusModerate
This compoundTBDTBD

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE) and urease. Enzyme inhibition studies reveal that modifications to the piperidine structure can enhance inhibitory potency. For example, certain derivatives have been reported with IC50 values in the low micromolar range against AChE.

EnzymeCompoundIC50 Value (µM)
AChEThis compoundTBD
UreaseCompound C2.14 ± 0.003

3. Other Pharmacological Effects

In addition to antibacterial and enzyme inhibitory activities, this compound may exhibit anti-inflammatory and analgesic properties due to its structural similarities with known non-steroidal anti-inflammatory drugs (NSAIDs). The sulfonamide group is often associated with various therapeutic effects, including potential hypoglycemic action.

Case Studies

Several studies have investigated the biological activity of piperidine derivatives similar to this compound:

  • Antibacterial Screening : A study synthesized various piperidine derivatives and evaluated their antibacterial properties against multiple strains. The results indicated that compounds with sulfonamide functionalities showed enhanced activity against Escherichia coli and Pseudomonas aeruginosa.
  • Enzyme Inhibition : Research focusing on enzyme inhibition demonstrated that certain piperidine derivatives could effectively inhibit AChE, which is relevant for treating neurodegenerative diseases such as Alzheimer's.
  • In Silico Studies : Molecular docking studies have been conducted to predict the binding affinities of the compound with various biological targets, providing insights into its mechanism of action.

Q & A

Q. What are the recommended methods for synthesizing 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid with high yield and purity?

Methodology :

  • Sulfonylation Reaction : React piperidine-3-carboxylic acid derivatives with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., using triethylamine or pyridine) in anhydrous dichloromethane. Monitor reaction completion via TLC .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC or LC-MS .

Q. How can the stereochemical configuration of this compound be confirmed?

Methodology :

  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) to verify stereochemical homogeneity .
  • X-ray Crystallography : Resolve crystal structures of derivatives (e.g., tert-butoxycarbonyl-protected analogs) to assign absolute configuration .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to infer spatial arrangement of substituents .

Q. What analytical techniques are optimal for assessing purity in research settings?

Methodology :

  • HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) or mass spectrometry to quantify impurities (<1%) .
  • Elemental Analysis : Validate elemental composition (C, H, N, S) to confirm stoichiometric integrity .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodology :

  • Multiscale Modeling : Combine DFT calculations (e.g., B3LYP/6-31G*) with molecular dynamics (MD) simulations to assess solvent effects and transition states .
  • Experimental Validation : Perform kinetic studies (e.g., variable-temperature NMR) to compare predicted vs. observed reaction rates .

Q. How to design experiments for elucidating biological target engagement?

Methodology :

  • Receptor Binding Assays : Use radiolabeled analogs (e.g., 3^3H or 14^{14}C) in competitive binding studies with membrane preparations from target tissues .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonyl or piperidine groups to identify critical pharmacophores .

Q. What methodologies analyze metabolic stability in preclinical studies?

Methodology :

  • Liver Microsome Assays : Incubate the compound with human or rodent liver microsomes, and quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) .

Data Contradiction & Mechanistic Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodology :

  • Standardized Assay Conditions : Control variables like buffer pH, temperature, and cell passage number to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., weighted Z-scores) to aggregate data from multiple studies and identify outliers .

Q. What mechanistic insights can be gained from studying hydrolysis of the sulfonyl group?

Methodology :

  • pH-Dependent Stability Studies : Monitor degradation kinetics in buffers (pH 1–10) using UV spectroscopy or LC-MS to identify labile bonds .
  • Isotope Labeling : Use 18^{18}O-labeled water to trace hydrolysis pathways via mass spectrometry .

Computational & Structural Studies

Q. How to optimize force field parameters for MD simulations of this compound?

Methodology :

  • Parametrization : Derive partial charges via RESP fitting (using Gaussian 09) and bond parameters from crystallographic data .
  • Validation : Compare simulated conformers (e.g., piperidine ring puckering) with X-ray/NMR data .

Q. Can QSAR models predict its interactions with membrane transporters?

Methodology :

  • Descriptor Selection : Use MOE or Schrödinger to compute topological (e.g., logP, polar surface area) and electronic descriptors .
  • Model Training : Apply machine learning (e.g., random forests) on datasets of known transporter inhibitors to predict affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.